4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one
Description
Structural Characterization of 4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is quinolin-7(1H)-one , a bicyclic system comprising a benzene ring fused to a pyridinone moiety. The numbering begins at the pyridinone nitrogen (position 1), with the ketone oxygen at position 7.
At position 4 of the quinoline ring, an amino group (-NH-) is attached to the (2S)-5-(diethylamino)pentan-2-yl side chain. This side chain consists of a five-carbon pentane backbone with a diethylamino group (-N(C₂H₅)₂) at carbon 5 and a chiral center at carbon 2 (S configuration). The full systematic name, therefore, is This compound .
Key nomenclature considerations include:
- Positional priority : The ketone at position 7 takes precedence over the amino substituent at position 4.
- Stereochemical descriptor : The (2S) configuration is explicitly stated to denote the absolute configuration of the chiral center.
- Substituent ordering : The side chain is described from the point of attachment (amino group) outward, ensuring clarity in branching.
Crystallographic Analysis and Three-Dimensional Conformation
While direct crystallographic data for this compound are not explicitly available in the provided sources, inferences can be drawn from structurally related 4-aminoquinolines such as chloroquine (7-chloro-4-[(4-diethylamino-1-methylbutyl)amino]quinoline).
Hypothetical Crystallographic Features:
Unit Cell Parameters :
- Analogous compounds like chloroquine diphosphate crystallize in monoclinic systems with space group P2₁/c. The target compound may adopt a similar lattice structure, with adjustments due to the ketone group at position 7.
- Estimated unit cell dimensions: a = 12.5 Å, b = 7.3 Å, c = 15.1 Å, β = 105.2° (based on chloroquine derivatives).
Hydrogen Bonding :
- The quinolin-7(1H)-one ketone facilitates hydrogen bonding with adjacent molecules via O-H···N interactions, contrasting with chloroquine’s chloro group, which participates in weaker van der Waals forces.
- The primary amine (-NH-) in the side chain may form intermolecular bonds with carbonyl oxygen atoms, stabilizing the crystal lattice.
Torsion Angles :
Comparative Structural Analysis with Related 4-Aminoquinoline Derivatives
The target compound shares a 4-aminoquinoline scaffold with antimalarial agents like chloroquine but differs critically in its substituents and electronic properties.
| Feature | This compound | Chloroquine |
|---|---|---|
| Core Structure | Quinolin-7(1H)-one | 7-Chloroquinoline |
| Position 7 Substituent | Ketone (=O) | Chlorine (-Cl) |
| Side Chain | (2S)-5-(Diethylamino)pentan-2-yl | 4-(Diethylamino)-1-methylbutyl |
| Chirality | Chiral center at C2 (S) | No chiral centers |
Electronic Effects:
- The electron-withdrawing ketone at position 7 reduces aromatic electron density compared to chloroquine’s electron-donating chlorine. This alters π-π stacking interactions and solubility.
- The diethylamino group in both compounds confers basicity, but the target molecule’s longer side chain may enhance membrane permeability.
Stereochemical Properties and Chiral Center Configuration
The (2S) configuration at the pentan-2-yl chiral center is pivotal for molecular recognition and spatial orientation.
Stereochemical Assignment :
Impact on Molecular Geometry :
- The S configuration positions the diethylamino group and quinoline ring on opposite sides of the chiral center, creating a bent conformation that may optimize binding to planar biological targets.
- Enantiomeric studies of similar compounds suggest the S configuration enhances stability in acidic environments, a trait critical for lysosomotropic activity.
Comparative Stereochemistry :
- Unlike chloroquine, which lacks chirality, the target compound’s stereocenter introduces enantiomer-specific interactions. For example, the R enantiomer of analogous compounds shows reduced antimalarial efficacy, underscoring the importance of the S configuration.
Properties
CAS No. |
645406-36-6 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[[(2S)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
CJTXKVVXLANOHU-AWEZNQCLSA-N |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Quinolinone Core
According to patent literature, the quinolinone core (7-chloro-1,2,3,4-tetrahydroquinolin-4-one) can be synthesized by cyclization of chloroanilino-3-propionic acid using a mixture of hydrofluoric acid and boron trifluoride under reflux conditions (70–100 °C) for 1–4 hours. The chloroanilino-3-propionic acid itself is prepared by reacting chloroaniline with acrylic acid.
| Step | Conditions | Notes |
|---|---|---|
| Cyclization | Hydrofluoric acid + BF3, reflux | 70–100 °C, 1–4 h |
| Starting material synthesis | Chloroaniline + acrylic acid | Excess chloroaniline used |
| Product isolation | Extraction, crystallization | Yield ~40–60% depending on conditions |
Amination of the 4-Chloroquinolinone
The 4-chloro group on the quinolinone is displaced by the chiral amino side chain via nucleophilic aromatic substitution. This is typically performed by reacting the 4-chloroquinolinone with the chiral amine (e.g., (2S)-5-(diethylamino)pentan-2-amine) in the presence of a base and sometimes a catalyst.
Catalytic hydrogenation using ruthenium on carbon or alumina catalysts has been reported to facilitate the amination under elevated temperatures (100–200 °C) with the amine often used in excess, sometimes as solvent.
| Parameter | Value/Range |
|---|---|
| Catalyst | Ru/C or Ru/Al2O3 (5% metal) |
| Temperature | 100–200 °C |
| Reaction time | Several hours (varies) |
| Amine excess | Used as solvent or in excess |
| Solvent | Amine or inert solvent |
The product is isolated by crystallization or chromatography, with dehalogenated byproducts minimized (<8%, often <1%).
Side Chain Synthesis and Attachment
The chiral side chain, (2S)-5-(diethylamino)pentan-2-ylamine, is prepared separately, often via multi-step synthesis involving:
- Introduction of the diethylamino group at the 5-position.
- Stereoselective synthesis or resolution to obtain the (2S) enantiomer.
This amine is then reacted with the 4-chloroquinolinone as described above.
Alternative Sulfonamide Derivative Syntheses (Related Analogues)
Research articles describe the synthesis of related 4-aminoquinoline derivatives bearing sulfonamide substituents on the amino side chain, which can provide insight into functionalization strategies.
For example, a series of N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl) sulfonamide derivatives were synthesized by:
- Refluxing the chiral amine with 7-chloroquinoline derivatives in acetonitrile.
- Adding potassium bicarbonate as a base.
- Introducing various sulfonyl chlorides (e.g., benzenesulfonyl chloride, chlorobenzenesulfonyl chloride) for substitution.
- Purifying products by column chromatography.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amine + 7-chloroquinoline | Acetonitrile, reflux | 1–2 h reflux |
| Base addition | Potassium bicarbonate | 1 h reflux |
| Sulfonyl chloride addition | Various sulfonyl chlorides, 60–70 °C reflux | 48–68 h reaction time |
| Purification | Column chromatography (n-hexane/ethyl acetate) | Yields vary, 19–40% reported |
This method highlights the versatility of the aminoquinoline scaffold for further functionalization.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of ruthenium catalysts in amination reactions improves yield and selectivity, minimizing dehalogenation side products.
- The chiral integrity of the side chain is maintained by careful control of reaction conditions and use of stereochemically pure amines.
- Sulfonamide derivatives of the aminoquinoline scaffold have been synthesized successfully, demonstrating the feasibility of further functionalization for biological activity studies.
- Purification is commonly achieved by crystallization or column chromatography using solvent systems such as n-hexane and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Chloroquine Analogues
The closest structural analogue is 7-chloro-N-[5-(diethylamino)pentan-2-yl]quinolin-4-amine (chloroquine), which features a 7-chloro-quinoline core and a nearly identical diethylamino pentyl side chain. Key differences include:
- Core substitution: Chloroquine has a 4-amine group, while the target compound has a 7-oxo group and 4-amino linkage.
- Bioactivity : Chloroquine is a well-established antimalarial and antiviral agent, inhibiting viral entry by alkalinizing endosomal pH. The 7-oxo group in the target compound may alter binding kinetics to viral targets like ACE2 or RNA-dependent RNA polymerase (RdRp) .
Quinolinone Derivatives
(±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one Hydrochloride (44) Structure: Shares the quinolin-4-one core but substitutes the diethylamino pentyl chain with a tetrahydronaphthylaminomethyl group. Synthesis: Purified via chromatography (dichloromethane/methanol 9:1), yielding a molecular ion at m/z 375 (APCI+) . Implications: The bulky tetrahydronaphthyl group may reduce solubility compared to the target compound’s flexible diethylamino side chain.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Structure: Features a dihydroquinolinone core with cyclopropyl and fluoro substituents.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher molecular weight (357.47 g/mol) compared to chloroquine (319.87 g/mol) may influence bioavailability.
- Fluorine and cyclopropyl groups in the dihydroquinolinone derivative enhance lipophilicity, whereas the diethylamino side chain in the target compound improves water solubility .
Biological Activity
4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a quinoline core, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The compound's molecular formula is with a molecular weight of approximately 301.4 g/mol. The IUPAC name is 4-{[(2R)-5-(diethylamino)pentan-2-yl]amino}quinolin-7-ol, and it has a CAS number of 645406-57-1. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 4-{[(2R)-5-(diethylamino)pentan-2-yl]amino}quinolin-7-ol |
| CAS Number | 645406-57-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity, influence receptor signaling pathways, or interact with nucleic acids. For instance, it has been suggested that this compound may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives similar to this compound exhibited inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Quinoline derivatives are also explored for their anticancer potential. A case study involving related compounds showed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is crucial for eliminating malignant cells and preventing tumor growth.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with the tested compounds, including this compound .
- Anticancer Activity : In vitro assays demonstrated that compounds with similar structures induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, treatment with quinoline derivatives led to decreased levels of TNF-alpha and IL-6 cytokines, showcasing their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
